molecular formula C9H14O2 B574455 Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI) CAS No. 186127-45-7

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)

Cat. No.: B574455
CAS No.: 186127-45-7
M. Wt: 154.209
InChI Key: BWGIKEUGPCOETD-KVARREAHSA-N
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Preparation Methods

The synthesis of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves several steps. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. This intermediate is then subjected to esterification to produce the methyl ester derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The bicyclic structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester can be compared with similar compounds such as:

The uniqueness of Bicyclo[22

Properties

CAS No.

186127-45-7

Molecular Formula

C9H14O2

Molecular Weight

154.209

IUPAC Name

methyl (1R,4S)-bicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3/t6-,7+,8?/m1/s1

InChI Key

BWGIKEUGPCOETD-KVARREAHSA-N

SMILES

COC(=O)C1CC2CCC1C2

Synonyms

Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S,4R)-[partial]- (9CI)

Origin of Product

United States

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